InChI=1S/C6H11NO3/c1-3-9-5(7)6(8)10-4-2/h7H,3-4H2,1-2H3
. The molecular weight of the compound is 145.16 g/mol .
Ethyl 2-ethoxy-2-iminoacetate hydrochloride is prominently featured in the synthesis of 5-substituted 1H-1,2,4-triazole-3-carboxylates [, , ]. This reaction involves the condensation of ethyl 2-ethoxy-2-iminoacetate hydrochloride with carboxylic acid hydrazides, forming N-acylamidrazones. Subsequent cyclization of these intermediates leads to the formation of the desired triazole derivatives.
The primary application of Ethyl 2-ethoxy-2-iminoacetate hydrochloride, based on the provided literature, is in the synthesis of 5-substituted 1H-1,2,4-triazole-3-carboxylates [, , ]. These triazole derivatives are valuable intermediates in the development of various pharmaceuticals, agrochemicals, and other biologically active compounds.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2